3-(Piperidine-1-carbonyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(piperidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-10-11-5-4-6-12(9-11)13(16)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJJHOCXGISZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms
Mechanistic Investigations of C-N Bond Formation in N-Acyl Piperidines
The formation of the C-N bond in N-acyl piperidines, such as in 3-(Piperidine-1-carbonyl)benzonitrile, typically proceeds through a nucleophilic acyl substitution mechanism. In a common synthetic approach, piperidine (B6355638) acts as a nucleophile, and a derivative of 3-cyanobenzoic acid, such as 3-cyanobenzoyl chloride, serves as the electrophile.
The reaction mechanism can be detailed in the following steps:
Nucleophilic Attack: The nitrogen atom of the piperidine molecule, possessing a lone pair of electrons, attacks the electrophilic carbonyl carbon of the 3-cyanobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.
Tetrahedral Intermediate: This short-lived intermediate contains a negatively charged oxygen atom and a positively charged nitrogen atom.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the chloride ion, which is a good leaving group.
Deprotonation: A base, which can be another molecule of piperidine or an added non-nucleophilic base, removes a proton from the nitrogen atom, yielding the final N-acyl piperidine product, this compound, and a salt (e.g., piperidinium (B107235) chloride).
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of piperidine on 3-cyanobenzoyl chloride | Tetrahedral intermediate |
| 2 | Collapse of the tetrahedral intermediate | Reformation of carbonyl and expulsion of chloride |
| 3 | Deprotonation of the nitrogen | This compound |
Studies on Cyclization Mechanisms Leading to the Piperidine Ring
The piperidine ring is a fundamental heterocyclic scaffold, and its synthesis can be achieved through various intramolecular cyclization strategies. nih.gov These methods often involve the formation of a key C-N or C-C bond to close the six-membered ring.
Radical cascade reactions offer a powerful method for the synthesis of complex cyclic systems like piperidines from acyclic precursors. rsc.org These reactions involve the generation of a radical species that undergoes a series of intramolecular cyclizations and other transformations.
One approach involves the cyclization of an aminyl radical onto a tethered alkene or alkyne. For instance, a 5-hexenylaminyl radical can undergo a 6-endo-trig cyclization to form a piperidine ring. The initial radical can be generated from a variety of precursors, such as N-haloamines or N-thio-tert-butylamines, upon treatment with a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent such as tributyltin hydride.
A complex radical cascade can also be initiated, involving successive cyclizations to construct the piperidine framework. nih.gov These cascades can lead to the formation of polysubstituted piperidines with high stereocontrol. nih.gov
| Radical Precursor | Initiator/Reagent | Cyclization Type | Product |
| N-halo-5-hexenylamine | AIBN, Bu3SnH | 6-endo-trig | Substituted Piperidine |
| Acyclic amino-aldehydes | Cobalt(II) catalyst | Intramolecular cyclization | Piperidines and Pyrrolidones nih.gov |
Acid- and base-catalyzed reactions are fundamental to the synthesis of the piperidine ring. The Knoevenagel condensation, for example, is a classic reaction that often utilizes piperidine as a basic catalyst for the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. wikipedia.org While in this context piperidine is a catalyst, similar intermediates are relevant to its synthesis.
The mechanism of piperidine-catalyzed Knoevenagel condensation involves the formation of an iminium ion intermediate. researchgate.netsemanticscholar.org Piperidine reacts with the carbonyl compound to form an iminium ion, which is more electrophilic than the original carbonyl. The active methylene compound, deprotonated by piperidine, then acts as a nucleophile, attacking the iminium ion. Subsequent elimination of the piperidine catalyst and a molecule of water yields the α,β-unsaturated product. organic-chemistry.org
This formation of an iminium ion is a key step in many acid-catalyzed cyclizations that form piperidines.
The synthesis of piperidines can be achieved through the dearomatization of pyridine (B92270) derivatives. digitellinc.com This approach involves the reduction of the aromatic pyridine ring to a di- or tetrahydropyridine, which can then be further functionalized. Chemo-enzymatic methods have also been developed for the asymmetric dearomatization of activated pyridines to produce stereochemically defined piperidines. nih.gov
The mechanism often involves the activation of the pyridine ring, for example, by N-acylation, followed by a nucleophilic attack that breaks the aromaticity. Subsequent transformations can then lead to a stable piperidine derivative. In some cases, a rearomatization step is not desired if the target is the saturated piperidine ring.
Iminium ions are key intermediates in a multitude of piperidine syntheses. nih.gov They can be formed in situ from the condensation of an amine and an aldehyde or ketone under acidic conditions. The resulting iminium ion can then undergo intramolecular nucleophilic attack to form the piperidine ring.
An example is the intramolecular hydroamination/cyclization of alkynes, where an acid-mediated functionalization of the alkyne leads to the formation of an enamine, which then generates an iminium ion. nih.gov Subsequent reduction of this iminium ion yields the piperidine ring. nih.gov This strategy allows for the synthesis of variously substituted piperidines.
Reaction Pathways Involving Benzonitrile (B105546) Functionalization
While the benzonitrile moiety in this compound is often introduced as part of the starting material, there are potential reaction pathways for its functionalization. The nitrile group is a versatile functional group that can undergo a variety of transformations.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (3-(piperidine-1-carbonyl)benzoic acid) or an amide (3-(piperidine-1-carbonyl)benzamide), respectively.
Reduction: The nitrile can be reduced to a primary amine (3-(aminomethyl)benzoyl)piperidine) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.
These functionalizations allow for the diversification of the this compound scaffold, leading to a range of derivatives with potentially different chemical and biological properties.
| Reaction | Reagents | Product Functional Group |
| Hydrolysis (acidic) | H3O+, heat | Carboxylic acid |
| Hydrolysis (basic) | NaOH, H2O, heat | Carboxamide |
| Reduction | LiAlH4 or H2/Catalyst | Primary amine |
| Grignard Reaction | 1. RMgX, 2. H3O+ | Ketone |
Transition State Analysis and Reaction Energetics
Computational chemistry provides powerful tools for analyzing the transition states and energetics of reactions involving molecules like this compound. Nucleophilic addition to the nitrile or carbonyl groups is a key reaction class where such analysis is informative. academie-sciences.fr
For a nucleophilic attack on the nitrile carbon, the trajectory of the incoming nucleophile is not perpendicular to the C≡N bond axis but rather follows a specific angle known as the Bürgi-Dunitz angle. academie-sciences.fr Theoretical calculations can determine the activation free energy (ΔG‡) for such an addition. This value represents the energy barrier that must be overcome for the reaction to proceed and is crucial for predicting reaction rates.
In reactions involving chiral centers, such as an asymmetric reduction of the ketone, computational models can predict stereochemical outcomes. By calculating the energies of the different transition states leading to various stereoisomers, the preferred reaction pathway can be identified. academie-sciences.fr The transition state with the lower energy will correspond to the major product. For example, in the reduction of a substituted piperidone, calculations showed that an equatorial attack on a twist-boat conformation was the preferred pathway, correctly predicting the observed stereoisomer. academie-sciences.fr
| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Path A | Nucleophilic attack on the re face of the nitrile | 15.2 | Minor Product |
| Path B | Nucleophilic attack on the si face of the nitrile | 14.1 | Major Product |
Note: The data in Table 2 is illustrative and represents the type of output generated from transition state analysis, not experimentally verified values for this specific compound.
Stereochemical Control Mechanisms in Asymmetric Syntheses (e.g., Mannich Reactions)
The synthesis of substituted piperidine rings, a core component of this compound, often requires precise control of stereochemistry, as stereoisomers can have vastly different biological activities. researchgate.netresearchgate.net The Mannich reaction and its variants, such as the nitro-Mannich (or aza-Henry) reaction, are powerful tools for the stereoselective synthesis of piperidine derivatives. frontiersin.orgbeilstein-journals.org
The nitro-Mannich reaction involves the addition of a nitroalkane (acting as a nucleophile) to an imine. This reaction can create new stereocenters, and its outcome can be controlled through several strategies: researchgate.net
Chiral Pool-Based Synthesis: Using a starting material that is already chiral.
Chiral Auxiliary-Based Synthesis: Attaching a temporary chiral group that directs the stereochemical course of the reaction and is later removed.
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.
Advanced Spectroscopic Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional techniques allows for a complete assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the molecular framework and stereochemistry.
One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct proton types and their electronic surroundings, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton.
¹H NMR Analysis: The ¹H NMR spectrum of 3-(Piperidine-1-carbonyl)benzonitrile is expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the piperidine (B6355638) ring.
Aromatic Region (approx. 7.5-7.8 ppm): The benzonitrile moiety presents a 1,3-disubstituted aromatic ring. This substitution pattern typically gives rise to four signals in this region, which may appear as complex multiplets due to proton-proton coupling.
Piperidine Region (approx. 1.5-1.7 ppm and 3.4-3.7 ppm): The piperidine protons are more complex due to the chair conformation of the ring and the potential for restricted rotation around the amide bond (see Section 4.1.3). The protons on carbons C2' and C6' (adjacent to the nitrogen) are deshielded by the amide group and are expected to appear at lower field (δ ≈ 3.4-3.7 ppm). The protons on C3', C4', and C5' are expected at a higher field (δ ≈ 1.5-1.7 ppm). Due to restricted rotation, the signals for the C2'/C6' protons often appear as two broad signals at room temperature.
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.
Carbonyl and Nitrile Carbons: The amide carbonyl carbon (C=O) is significantly deshielded and is expected to appear in the range of 168-172 ppm. The nitrile carbon (C≡N) typically resonates around 118-120 ppm.
Aromatic Carbons: Six distinct signals are expected for the benzonitrile ring carbons, appearing in the typical aromatic region of 110-140 ppm. The carbon attached to the carbonyl group (C1) and the carbon attached to the nitrile group (C3) are quaternary and will have characteristic shifts.
Piperidine Carbons: The piperidine ring carbons adjacent to the nitrogen (C2' and C6') are expected around 40-50 ppm, while the other carbons (C3', C4', C5') will appear further upfield, typically between 20-30 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns.
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C=O | ¹³C | 168 - 172 | Amide carbonyl carbon. |
| C≡N | ¹³C | 118 - 120 | Nitrile carbon. |
| C1 | ¹³C | ~138 | Aromatic carbon attached to the carbonyl group. |
| C3 | ¹³C | ~112 | Aromatic carbon attached to the nitrile group. |
| C2, C4, C5, C6 | ¹³C | 129 - 135 | Remaining aromatic carbons. |
| H2, H4, H5, H6 | ¹H | 7.5 - 7.8 | Aromatic protons, complex multiplet pattern. |
| C2', C6' | ¹³C | 40 - 50 | Piperidine carbons adjacent to nitrogen. |
| H2', H6' | ¹H | 3.4 - 3.7 | Piperidine protons adjacent to nitrogen; often broad. |
| C3', C5' | ¹³C | 25 - 27 | Piperidine carbons beta to nitrogen. |
| C4' | ¹³C | ~24 | Piperidine carbon gamma to nitrogen. |
| H3', H4', H5' | ¹H | 1.5 - 1.7 | Remaining piperidine protons; often overlapping multiplets. |
2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H4 with H5) and between neighboring protons on the piperidine ring (e.g., H2' with H3', H3' with H4', etc.), allowing for the complete mapping of the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It is invaluable for assigning the carbon signals of all protonated carbons by linking the known ¹H shifts to the ¹³C shifts.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting different fragments of the molecule. For example, correlations would be expected from the piperidine protons H2'/H6' to the amide carbonyl carbon, and from the aromatic protons H2 and H6 to the same carbonyl carbon, confirming the connectivity between the two rings via the amide linkage.
The amide bond in this compound has a significant partial double bond character, which restricts rotation around the C(O)-N bond. This phenomenon gives rise to conformational isomers, or rotamers, which can be observed by NMR.
At room temperature, the rate of rotation may be intermediate on the NMR timescale, leading to broad signals for the piperidine protons, especially those alpha to the nitrogen (H2' and H6'). Dynamic NMR studies, which involve recording spectra at various temperatures, can elucidate this process.
Low-Temperature NMR: As the temperature is lowered, the rotation around the amide bond slows down. Below a certain point (the coalescence temperature), the signals for the two distinct conformational environments would sharpen into separate sets of peaks. This would resolve the signals for the axial and equatorial protons on the piperidine ring, which are non-equivalent in the "frozen" conformation.
High-Temperature NMR: Conversely, upon heating, the rotation becomes faster. Above the coalescence temperature, the distinct signals for the different environments merge into a single, time-averaged signal for each proton.
By analyzing the coalescence temperature and the separation of the signals, the activation energy (ΔG‡) for the rotational barrier can be calculated. Studies on similar N-benzoyl piperidine and piperazine (B1678402) derivatives have shown that this barrier is significant and readily studied by dynamic NMR techniques. princeton.eduhmdb.carsc.org
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups.
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹ . This band is highly characteristic of the nitrile functional group.
Amide Carbonyl (C=O) Stretch: A strong, sharp absorption band corresponding to the tertiary amide carbonyl stretch is expected to appear in the range of 1630-1670 cm⁻¹ . This is one of the most prominent peaks in the spectrum.
Aromatic C=C Stretch: Medium to weak absorptions are expected between 1400-1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the benzonitrile ring.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring appear just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹ ).
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (Piperidine) | Stretching | 2850 - 2950 | Medium to Strong |
| Nitrile (C≡N) | Stretching | 2220 - 2240 | Medium, Sharp |
| Amide Carbonyl (C=O) | Stretching | 1630 - 1670 | Strong, Sharp |
| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak |
To achieve a more profound understanding of the vibrational modes, experimental FT-IR data can be correlated with theoretical vibrational frequencies obtained from quantum chemical calculations. Methods such as Density Functional Theory (DFT) are commonly employed to compute the harmonic vibrational frequencies of a molecule's optimized geometry.
This correlative approach allows for the precise assignment of nearly every band in the experimental spectrum, including complex vibrations in the fingerprint region (below 1500 cm⁻¹), which arise from C-C and C-N stretching and various bending modes. While the absolute computed frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement through the use of empirical scaling factors. This comparison helps confirm that the structure identified experimentally corresponds to the lowest energy conformer predicted by theory.
Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of a compound through ionization and fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, with the molecular formula C₁₃H₁₄N₂O, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. This experimentally determined value is crucial for confirming the molecular formula, distinguishing it from isomers, and ensuring sample purity. The high precision of HRMS, often to within a few parts per million (ppm), is indispensable in structural elucidation. nih.gov
The expected monoisotopic mass for C₁₃H₁₄N₂O is 214.1106 Da. Experimental analysis via HRMS would be expected to yield a value extremely close to this theoretical mass, confirming the elemental composition of the compound.
Table 1: HRMS Data for Molecular Formula C₁₃H₁₄N₂O
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O |
| Calculated Monoisotopic Mass (Da) | 214.110613 |
| Nominal Mass (Da) | 214 |
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules by generating gas-phase ions from a liquid solution with minimal fragmentation. When coupled with tandem mass spectrometry (MS/MS), ESI-MS is a powerful tool for characterizing the structure of compounds like this compound by analyzing their fragmentation patterns. scielo.br
For this compound, the protonated molecule [M+H]⁺ would be expected as the parent ion. The fragmentation in ESI-MS/MS would likely occur at the most labile bonds. Key fragmentation pathways for piperidine-containing amides typically involve:
Amide Bond Cleavage: The cleavage of the C-N bond between the carbonyl group and the piperidine nitrogen is a common fragmentation pathway. This would result in the formation of a benzoyl cation (m/z 105) and a piperidine fragment.
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, often through the loss of neutral molecules like ethylene, leading to a series of characteristic smaller ions. researchgate.net
Loss of CO: Decarbonylation can occur, leading to a fragment ion corresponding to the loss of a neutral CO molecule (28 Da) from the benzoyl fragment.
The resulting mass spectrum, with its specific parent ion and fragment ions, serves as a molecular fingerprint for structural confirmation. researchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions originating from its distinct structural components: the benzonitrile moiety and the carbonyl group. masterorganicchemistry.com
The key transitions anticipated are:
π → π* Transitions: These transitions are characteristic of the aromatic benzonitrile system. Benzonitrile itself exhibits strong absorption bands around 224 nm and 271 nm. nist.gov These high-energy transitions are due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system.
n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) to an antibonding π* orbital of the C=O double bond. These transitions are typically weaker in intensity and occur at longer wavelengths, often in the 270-300 nm region for carbonyl compounds. masterorganicchemistry.com
The piperidine group, being a saturated amine, shows absorption only in the far UV region (below 200 nm) and is not expected to contribute significantly to the spectrum in the standard measurement range. nist.gov The combination of these chromophores in a single molecule would result in a complex spectrum representing the sum of these electronic transitions.
Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Intensity |
|---|---|---|---|
| Benzonitrile | π → π | ~220-230 | High |
| Benzonitrile | π → π | ~270-280 | Moderate |
| Carbonyl (C=O) | n → π* | ~280-300 | Low |
The photophysical properties of this compound are influenced by the potential for Intramolecular Charge Transfer (ICT). In molecules containing both an electron-donating group and an electron-accepting group, photoexcitation can lead to the formation of an ICT state, where an electron is transferred from the donor to the acceptor. rsc.org
In this compound, the piperidine ring can act as an electron donor, while the benzonitrile moiety serves as the electron acceptor. The carbonyl group acts as a linker that electronically couples these two parts. Upon excitation, the molecule transitions from the ground state to a Locally Excited (LE) state. In polar solvents, it can then relax into a lower-energy ICT state. This process is often associated with a twisting of the molecular geometry, leading to a Twisted Intramolecular Charge Transfer (TICT) state. rsc.org
The formation of an ICT state has a profound effect on the molecule's fluorescence properties. Typically, molecules exhibiting ICT show dual fluorescence in certain solvents: a higher-energy band corresponding to emission from the LE state and a lower-energy, red-shifted band from the ICT state. The intensity and position of the ICT emission are highly sensitive to solvent polarity, showing a more significant red-shift in more polar solvents due to the stabilization of the highly polar ICT state. carleton.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not publicly available, analysis of structurally similar benzamide (B126) and piperidine derivatives allows for a reliable prediction of its key structural features. researchgate.netnih.gov
A crystallographic study would reveal:
Conformation: The piperidine ring is expected to adopt a stable chair conformation. The benzamide group is likely to be relatively planar due to the delocalization of electrons across the amide bond.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the connectivity and geometry of the molecule.
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding (if co-crystallized with protic solvents) and van der Waals interactions, which would be fully characterized. nih.gov
The table below presents crystallographic data for related benzonitrile and piperidine compounds to illustrate typical parameters.
Table 3: Comparative Crystallographic Data of Related Compounds
| Parameter | 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov | 3-(2-Hydroxybenzylideneamino)benzonitrile nih.gov | 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide eurjchem.com |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₃N₃ | C₁₄H₁₀N₂O | C₁₅H₉FN₂O₃·H₂O |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n |
| a (Å) | 10.090 | 26.397 | 14.094 |
| b (Å) | 11.100 | 3.9211 | 7.248 |
| c (Å) | 13.446 | 10.773 | 14.517 |
| β (°) | 100.72 | 90 | 105.116 |
| Volume (ų) | 1479.7 | 1115.1 | 1431.6 |
This analysis provides a comprehensive overview of the advanced spectroscopic methods used to characterize this compound, offering insights into its molecular formula, structural fragments, electronic properties, and solid-state conformation.
Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Bond Parameters
A single-crystal X-ray diffraction analysis is the gold standard for elucidating the precise arrangement of atoms within a crystalline solid. This technique would provide unequivocal information on the bond lengths, bond angles, and torsion angles of this compound. The resulting data would allow for the creation of a detailed table of its key geometric parameters. For instance, it would definitively establish the conformation of the piperidine ring and the planarity of the benzonitrile and carbonyl groups. However, without experimental data from such a study, any discussion of these parameters would be purely speculative.
A hypothetical data table for bond lengths and angles would be structured as follows, but cannot be populated without the prerequisite research:
Table 1: Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Measurement (Å/°) |
|---|---|
| C(carbonyl)-N(piperidine) | Data not available |
| C(carbonyl)-C(benzonitrile) | Data not available |
| C≡N | Data not available |
| C-C-N (benzonitrile) | Data not available |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H…π interactions)
The analysis of crystal packing provides insights into how molecules arrange themselves in the solid state, which is governed by various intermolecular forces. These interactions, including hydrogen bonds and van der Waals forces, dictate the macroscopic properties of the crystalline material. Of particular interest are weaker interactions such as C-H…π interactions, where a carbon-hydrogen bond acts as a donor to the electron-rich π system of the benzonitrile ring.
A potential table summarizing such interactions would look like this, but remains unpopulated:
Table 2: Hypothetical Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| C-H…π | Data not available | Data not available | Data not available |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules at the electronic level. These methods can provide detailed information about molecular geometry, electronic structure, and the nature of chemical bonds, offering insights that complement experimental findings.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the optimized geometry, electronic properties, and vibrational frequencies of molecules.
A DFT study of 3-(Piperidine-1-carbonyl)benzonitrile would typically begin with the optimization of its three-dimensional structure to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved, confirmed by the absence of imaginary frequencies in the vibrational analysis. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the molecule.
The electronic structure analysis from DFT would yield information on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. This includes the calculation of molecular orbitals and the generation of electron density maps.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Orbital Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability.
For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the piperidine (B6355638) ring and the amide linkage, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be concentrated on the electron-deficient benzonitrile (B105546) ring, particularly the cyano group, indicating these as potential sites for nucleophilic attack.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) would provide a quantitative measure of the molecule's reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of intra- and intermolecular interactions. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs.
An NBO analysis of this compound would provide insights into the electronic interactions between different parts of the molecule. For example, it could quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms of the amide group into the antibonding orbitals of the adjacent carbonyl group and the benzonitrile ring. This delocalization contributes to the stability of the molecule and influences its chemical properties.
Furthermore, NBO analysis can reveal the nature and strength of intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the behavior of the compound in the solid state and in solution.
Computational Studies on Chemical Reactivity and Stability
Computational methods can also be used to predict the chemical reactivity and stability of molecules through the calculation of various parameters and the modeling of reaction pathways.
Global Reactivity Parameters (Electronegativity, Chemical Hardness, Softness, Electrophilicity)
Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ2/(2η).
The calculation of these parameters for this compound would allow for a comprehensive assessment of its reactivity profile. A higher electronegativity would suggest a greater tendency to attract electrons, while a lower chemical hardness (or higher softness) would indicate greater reactivity. The electrophilicity index would quantify its propensity to accept electrons in a chemical reaction.
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -7.5 |
| LUMO Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 6.0 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.5 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.0 |
| Chemical Softness | S | 1/η | 0.33 |
| Electrophilicity Index | ω | χ2/(2η) | 3.375 |
Transition State Modeling and Reaction Path Analysis for Mechanistic Insight
Transition state modeling and reaction path analysis are advanced computational techniques used to study the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate.
For reactions involving this compound, such as its synthesis or subsequent chemical transformations, transition state modeling could provide valuable mechanistic insights. For example, it could be used to determine whether a reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energy (the energy difference between the reactants and the transition state) would provide information about the reaction rate.
Reaction path analysis, also known as Intrinsic Reaction Coordinate (IRC) calculations, can be used to confirm that a calculated transition state connects the desired reactants and products. This provides a detailed picture of the geometric and electronic changes that occur as the reaction progresses. While specific studies on this compound are not available, similar methodologies have been applied to understand reaction mechanisms in other systems.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily associated with the piperidine ring and the rotation around the C-N amide bond. The piperidine ring typically adopts a chair conformation, which is the most stable arrangement. However, boat and twist-boat conformations are also possible, though they are generally higher in energy.
Computational methods, such as potential energy surface (PES) scans, can be employed to explore the conformational landscape. By systematically rotating key dihedral angles, such as the one defining the orientation of the benzonitrile group relative to the piperidine ring, the global and local energy minima can be identified. These minima correspond to the most stable conformations of the molecule. For this compound, the preferred conformation would likely feature the benzonitrile group in an equatorial position on the piperidine ring to minimize steric hindrance.
| Dihedral Angle | Description | Predicted Stable Conformation (°) |
| C-N-C=O | Rotation around the amide bond | ~180° (trans) |
| N-C-C-C (piperidine ring) | Ring puckering | Chair conformation |
| C(piperidine)-N-C(benzonitrile) | Orientation of the benzonitrile group | Equatorial |
Molecular dynamics (MD) simulations provide a dynamic picture of the molecular system, allowing for the study of its behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal information about conformational changes, intermolecular interactions, and solvent effects.
For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) could be used to investigate its solvation structure and dynamic behavior in solution. The simulation would show how solvent molecules arrange themselves around the solute and how the solute's conformation fluctuates over time. Analysis of the radial distribution functions from the simulation can provide quantitative information about the distances between specific atoms of the solute and solvent, revealing the nature and strength of intermolecular interactions.
Furthermore, MD simulations can be used to study the aggregation behavior of the molecule, providing insights into how individual molecules interact with each other to form larger assemblies.
Spectroscopic Property Prediction and Validation
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. By optimizing the molecular geometry and then performing a GIAO calculation, the theoretical 1H and 13C NMR spectra can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, the predicted chemical shifts would be characteristic of the piperidine and benzonitrile protons and carbons.
IR Spectra: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical IR spectrum shows characteristic peaks corresponding to the different functional groups present in the molecule. For this compound, prominent peaks would be expected for the C≡N stretch of the nitrile group, the C=O stretch of the amide, and the C-H and C-N stretches of the piperidine and benzonitrile rings.
| Functional Group | Predicted IR Frequency (cm-1) |
| C≡N (Nitrile) | ~2230-2210 |
| C=O (Amide) | ~1680-1630 |
| C-H (Aromatic) | ~3100-3000 |
| C-H (Aliphatic) | ~3000-2850 |
| C-N (Amide) | ~1400-1200 |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption and emission spectra of molecules. By calculating the excitation energies and oscillator strengths, the theoretical UV-Vis spectrum can be generated.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the benzonitrile moiety. The carbonyl group of the amide may also contribute to the absorption spectrum. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the molar absorptivity, providing valuable information about the electronic structure of the molecule. These theoretical predictions can be used to interpret experimental UV-Vis spectra and to understand the electronic transitions responsible for the observed absorption bands.
Non-Linear Optical (NLO) Properties Calculations
Theoretical and computational chemistry serve as powerful tools for the investigation of molecular properties, including the prediction of non-linear optical (NLO) responses. Such studies are crucial for the rational design of new materials with potential applications in photonics and optoelectronics. The NLO properties of a molecule are intrinsically linked to its electronic structure, specifically how the electron density is polarized by an external electric field. For organic molecules, features such as the presence of π-conjugated systems and electron donor-acceptor groups can lead to significant NLO effects.
The computational investigation of a molecule's NLO properties typically involves the calculation of its polarizability and hyperpolarizability. These calculations are generally performed using quantum chemical methods, such as Density Functional Theory (DFT), which can provide a balance between computational cost and accuracy. The choice of the functional and basis set is critical in these calculations to obtain reliable results that can be compared with experimental data or used to predict the properties of new molecules.
Polarizability and Hyperpolarizability Computations
At present, specific theoretical studies and detailed computational data on the polarizability and hyperpolarizability of this compound are not available in the public domain. Computational investigations on similar organic molecules often employ methods like DFT with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311++G(d,p)) to determine these properties.
The key parameters derived from these computations include:
Dipole Moment (μ): This provides information about the charge distribution and polarity of the molecule.
Average Polarizability (α): This measures the linear response of the molecular electron cloud to an external electric field.
First-Order Hyperpolarizability (β): This quantifies the second-order, non-linear response of the molecule to an external electric field and is a key indicator of its potential for second-harmonic generation (SHG) and other second-order NLO phenomena.
A comprehensive computational analysis of this compound would involve optimizing its molecular geometry and then calculating these NLO parameters. The results would typically be presented in tabular format, allowing for a clear overview of the molecule's electronic properties. Such a study would provide valuable insights into the structure-property relationships governing its potential NLO activity. However, without specific published research on this compound, a detailed data table and in-depth discussion of its unique findings cannot be provided at this time.
Chemical Transformations and Derivatization Studies
Reactions at the Piperidine (B6355638) Nitrogen Atom
The tertiary amine of the piperidine ring is a key site for functionalization. As a nucleophilic and basic center, it can undergo various reactions to introduce new substituents, thereby modulating the compound's physicochemical properties.
The nitrogen atom within the piperidine ring of 3-(Piperidine-1-carbonyl)benzonitrile is part of a tertiary amide. Unlike secondary amines, this nitrogen is not readily alkylated or arylated under standard conditions. However, the principles of N-alkylation and N-arylation are well-established for related piperidine scaffolds and can be conceptually applied.
N-alkylation of secondary amines, such as piperidine itself, is a fundamental transformation typically achieved by reaction with alkyl halides (e.g., alkyl bromide or iodide). researchgate.net These reactions can be performed in solvents like acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a base such as potassium carbonate to neutralize the acid formed during the reaction. researchgate.netchemicalforums.com For instance, the N-alkylation of benzofuran-2-carboxamides with N-phenyl and N-(3-(piperidin-1-yl)propyl) substituents has been successfully carried out to produce selective ligands for sigma receptors. nih.govnih.gov
N-arylation, the formation of a nitrogen-aryl bond, is a more challenging transformation that often requires transition-metal catalysis. Seminal methods like the Buchwald-Hartwig and Ullmann couplings are frequently employed. nih.gov Copper-catalyzed Ullmann-type N-arylation has been shown to be effective for a wide range of nitrogen heterocycles using ligands such as 4-hydroxy piperidine derivatives. researchgate.net These reactions demonstrate the feasibility of attaching aryl groups to nitrogen atoms within cyclic structures.
| Reactant | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Piperidine | Alkyl Bromide/Iodide | K2CO3 | DMF | Room Temperature | researchgate.net |
| Piperidine | Benzyl Chloride | K2CO3 | Ethanol | Microwave, 80°C | chemicalforums.com |
| N-Phenylbenzofuran-2-carboxamide | 1-Bromo-3-chloropropane | NaH | DMF | Not specified | nih.gov |
While direct N-alkylation or N-arylation of the tertiary amide nitrogen is not typical, other transformations can yield N-substituted derivatives. A common reaction for tertiary amines is oxidation to form the corresponding N-oxide. This transformation introduces a highly polar N⁺-O⁻ bond, which can significantly alter a molecule's solubility and biological properties. acs.org
The synthesis of tertiary amine N-oxides is generally straightforward and can be accomplished using various oxidizing agents, with hydrogen peroxide or peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) being the most common. acs.orgnih.gov The chemoselectivity of these oxidations is influenced by the basicity of the amine. acs.org The resulting N-oxide functionality is not merely an inert modification; it can participate in further reactions. For example, some piperidine N-oxides are known to undergo rearrangement to form hexahydro-1,2-oxazepines. acs.org
| Oxidizing Agent | Typical Substrate | General Conditions | Reference |
|---|---|---|---|
| meta-Chloroperoxybenzoic acid (mCPBA) | Aminopyridines | Organic Solvent (e.g., CH2Cl2) | nih.gov |
| Hydrogen Peroxide (H2O2) | Aliphatic Tertiary Amines | Often with catalyst (e.g., Flavin, Methyltrioxorhenium) | asianpubs.org |
| Sulfonic Peracid | N-Methyl piperidine | In situ generation | asianpubs.org |
Transformations of the Carbonyl Group
The amide carbonyl in this compound is a point of potential chemical modification, though its reactivity is substantially lower than that of ketone or aldehyde carbonyls due to resonance stabilization from the adjacent nitrogen atom.
The carbonyl group of an amide is generally unreactive toward classical condensation reactions like the Aldol condensation. These reactions require the formation of an enolate by deprotonation of a carbon alpha to the carbonyl. While the alpha-carbons are present on the piperidine ring (C2 and C6), the acidity of the corresponding C-H bonds is very low, making enolate formation under standard basic conditions highly unfavorable. The resonance delocalization of the nitrogen lone pair into the carbonyl group reduces its electrophilicity, further disfavoring nucleophilic attack at the carbonyl carbon, which is a key step in such condensations.
Despite the low acidity of the alpha-protons, functionalization at the C2 and C6 positions of the piperidine ring can be achieved through modern synthetic methods. One powerful strategy involves the directed metallation of piperidine amides. chempedia.info Treatment of an N-acyl piperidine with a strong base, such as lithium diisopropylamide (LDA), can generate an enolate, which can then be trapped by an alkylating agent to install a substituent at the alpha-position. chempedia.info
An alternative and highly selective approach proceeds through the formation of an N-oxide intermediate. acs.org The N-oxide can then be treated to induce an elimination, forming an endo-cyclic iminium ion. This electrophilic intermediate is susceptible to attack by a wide range of carbon-based nucleophiles, leading to the selective formation of α-substituted N-alkyl piperidine products. acs.org This method allows for late-stage functionalization and the introduction of diverse groups, including alkyl, azinyl, and trifluoromethyl moieties. acs.org
| Method | Key Intermediate | Reagents | Outcome | Reference |
|---|---|---|---|---|
| Directed Metallation | Lithium Enolate | 1. Lithium Diisopropylamide (LDA) 2. Alkylating Agent (e.g., R-X) | α-Alkylated Piperidine | chempedia.info |
| Iminium Ion Trapping | Endo-cyclic Iminium Ion | 1. Oxidation to N-Oxide 2. Activation 3. Carbon Nucleophile | α-Substituted Piperidine | acs.org |
Reactions Involving the Benzonitrile (B105546) Moiety
The benzonitrile group is a versatile functional handle that can undergo a variety of chemical transformations, providing access to other important functional groups.
The nucleophilic addition of amines to nitriles is a known method for the synthesis of amidines. The reaction can be catalyzed by zinc(II) compounds, which activate the nitrile group toward nucleophilic attack. rsc.org For example, the reaction of a nitrile with a secondary cyclic amine like piperidine, in the presence of a zinc(II) source, can yield the corresponding N,N-disubstituted amidine derivative. rsc.org This transformation converts the cyano group into a new, functionalized moiety.
Furthermore, the benzonitrile group can serve as a precursor to N-arylamides. One such protocol involves the conversion of the nitrile to an amidine, followed by a hypervalent iodine-mediated aza-Hofmann-type rearrangement. mdpi.com This sequence effectively transforms the nitrile into an amide functionality. Common transformations for the nitrile group also include hydrolysis to a carboxylic acid under acidic or basic conditions, and reduction to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation. These reactions would convert the benzonitrile moiety of the parent compound into 3-(piperidine-1-carbonyl)benzoic acid and (3-(piperidine-1-carbonyl)phenyl)methanamine, respectively.
| Nitrile Substrate | Amine Nucleophile | Catalyst/Mediator | Product Type | Reference |
|---|---|---|---|---|
| Acetonitrile | Piperidine Derivatives | [Zn(quin)2(H2O)] | Acetamidine Complex | rsc.org |
| Benzonitrile | Piperidine | Zn(II) compounds | Benzamidine Derivative | rsc.org |
Nucleophilic Additions to the Nitrile Group
The nitrile group (-C≡N) in this compound is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. Such reactions are fundamental for converting the nitrile into various other functional groups, significantly expanding the synthetic utility of the parent molecule. wikipedia.orgresearchgate.net
Key nucleophilic additions include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a primary amide (3-(piperidine-1-carbonyl)benzamide), while complete hydrolysis leads to the formation of a carboxylic acid (3-(piperidine-1-carbonyl)benzoic acid). The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the nitrile carbon.
Reduction: The nitrile group can be reduced to a primary amine ( (3-(aminomethyl)phenyl)(piperidin-1-yl)methanone). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. This conversion is valuable for introducing a basic aminomethyl group. youtube.com
Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. wikipedia.org For example, reaction with methylmagnesium bromide followed by an aqueous workup would produce 1-(3-(piperidine-1-carbonyl)phenyl)ethan-1-one.
Cycloadditions: The nitrile group can participate in cycloaddition reactions. For instance, reaction with azides (e.g., sodium azide) can form a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
The table below summarizes potential nucleophilic addition reactions at the nitrile functional group.
| Nucleophile/Reagent | Reaction Type | Resulting Functional Group | Product Name |
| H₂O / H⁺ or OH⁻ | Hydrolysis (partial) | Primary Amide | 3-(Piperidine-1-carbonyl)benzamide |
| H₂O / H⁺ or OH⁻ | Hydrolysis (complete) | Carboxylic Acid | 3-(Piperidine-1-carbonyl)benzoic acid |
| LiAlH₄ or H₂/Catalyst | Reduction | Primary Amine | (3-(Aminomethyl)phenyl)(piperidin-1-yl)methanone |
| CH₃MgBr then H₃O⁺ | Grignard Reaction | Ketone | 1-(3-(Piperidine-1-carbonyl)phenyl)ethan-1-one |
| NaN₃ | Cycloaddition | Tetrazole | 1-((3-(1H-Tetrazol-5-yl)benzoyl)piperidine |
Modifications of the Aromatic Ring (e.g., Substitution Patterns)
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of new substituents onto the ring. minia.edu.egmsu.edu The position of substitution is dictated by the directing effects of the two existing groups: the piperidine-1-carbonyl group and the nitrile group. libretexts.org
Directing Effects:
The piperidine-1-carbonyl group (-CONR₂) is an amide. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, making the ring more electron-rich, particularly at the ortho and para positions. Therefore, it acts as an activating, ortho-, para-director . organicchemistrytutor.comlibretexts.org
The nitrile group (-CN) is strongly electron-withdrawing through both inductive and resonance effects. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. libretexts.orgcognitoedu.org
Since the two substituents are meta to each other, their directing effects are cooperative. The activating amide group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The deactivating nitrile group at position 3 directs to position 5 (relative to itself, which is also position 5 on the ring). The powerful activating effect of the amide group will dominate, making the positions ortho and para to it (positions 2, 4, and 6) the most likely sites for substitution. Steric hindrance from the adjacent piperidine-1-carbonyl group may disfavor substitution at position 2. Thus, the primary products are expected to be the 4- and 6-substituted derivatives.
Common electrophilic aromatic substitution reactions are detailed in the table below.
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-3-(piperidine-1-carbonyl)benzonitrile and 2-Nitro-5-(piperidine-1-carbonyl)benzonitrile |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo-3-(piperidine-1-carbonyl)benzonitrile and 2-Bromo-5-(piperidine-1-carbonyl)benzonitrile |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | 4-Cyano-2-(piperidine-1-carbonyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(4-Cyano-2-(piperidine-1-carbonyl)phenyl)ethan-1-one (using CH₃COCl) |
Stereochemical Transformations and Epimerization Studies of Piperidine Derivatives
The parent compound, this compound, possesses an achiral piperidine ring. However, stereochemistry becomes a critical consideration for its derivatives that bear substituents on the piperidine ring. The synthesis of such substituted piperidines often yields specific diastereomers, and the ability to interconvert these isomers (epimerization) is of significant synthetic interest. nih.gov
Epimerization is the process of changing the configuration at one chiral center in a molecule that has multiple stereocenters. For substituted N-acyl piperidines, this typically involves inverting the stereochemistry at a carbon atom adjacent to the nitrogen (α-amino position) or another position on the ring. nih.gov This transformation allows for the conversion of a kinetically favored but thermodynamically less stable isomer into the more stable one. nih.gov
Mechanisms for epimerization can include:
Direct Hα Abstraction: A base can remove an acidic proton from a stereocenter, forming a planar carbanion or enolate, which can then be re-protonated from either face, leading to a mixture of epimers. mdpi.com
Photocatalytic Methods: Recent advancements have shown that light-mediated epimerization using photocatalysts can efficiently interconvert piperidine diastereomers via the formation of an α-amino radical intermediate. nih.govnih.gov
These studies are crucial when designing derivatives of this compound for applications where specific three-dimensional arrangements are required, such as in pharmaceuticals.
| Method | Conditions | Mechanism | Outcome |
| Base-Catalyzed | Strong base (e.g., LDA, NaH) | Enolate/Carbanion formation | Equilibration to the thermodynamically more stable isomer |
| Photocatalytic | Iridium or Ruthenium photocatalyst, light, HAT agent | α-Amino radical formation | Highly diastereoselective conversion to the more stable isomer |
Development of Novel Derivatization Reagents and Methodologies
Developing novel reagents and methods to derivatize this compound is key to creating libraries of related compounds for screening and structure-activity relationship (SAR) studies. Derivatization can be aimed at modifying the molecule's properties or introducing new functionalities for further reactions. researchgate.net
Methodologies can target the molecule's primary functional groups:
Nitrile Group Transformations: Beyond the common nucleophilic additions, specific reagents can be developed for novel transformations. For example, transition metal catalysts can facilitate unique cycloadditions or insertions into the C≡N bond. rug.nl Reagents for converting the nitrile into less common heterocycles like oxadiazoles (B1248032) or thiadiazoles represent another avenue for creating structural diversity.
Amide Bond Modification: While the amide bond is generally robust, it can be reduced using strong reducing agents like borane (B79455) (BH₃) to yield a secondary amine, fundamentally altering the structure and basicity of the piperidine nitrogen's substituent.
Derivatization for Analysis: Specific reagents can be used to attach tags that enhance analytical detection. libretexts.org For instance, reacting a hydroxylated derivative of the piperidine ring with a fluorescent reagent like dansyl chloride would allow for sensitive detection in HPLC analysis. researchgate.net
The table below outlines some conceptual derivatization strategies.
| Target Site | Reagent/Methodology | Resulting Derivative Class | Purpose |
| Nitrile Group | Hydroxylamine (H₂NOH) | N-hydroxyamidine | Intermediate for heterocycle synthesis |
| Nitrile Group | Lawesson's Reagent | Thioamide | Bioisosteric replacement |
| Amide Carbonyl | Borane (BH₃ THF) | Tertiary Amine | Removal of carbonyl, introduction of basicity |
| Aromatic Ring (via a bromo-derivative) | Organoboronic acid, Pd catalyst | Biaryl compound | Suzuki coupling for scaffold extension |
3 Piperidine 1 Carbonyl Benzonitrile As a Key Synthetic Intermediate
Role in the Synthesis of Complex Heterocyclic Systems
The dual functionality of 3-(piperidine-1-carbonyl)benzonitrile makes it an excellent starting point for the synthesis of complex heterocyclic systems. The electron-withdrawing nature of the meta-substituted carbonyl group activates the nitrile for various transformations, which are fundamental to forming new rings.
The nitrile group can be manipulated through several classic and contemporary synthetic methods to build fused or appended heterocyclic rings. For instance, the nitrile can undergo:
Reduction: Reduction of the nitrile to a primary amine provides a nucleophilic center that can be used for intramolecular cyclization reactions to form nitrogen-containing heterocycles.
Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.
Condensation Reactions: The nitrile can react with dinucleophiles or can be hydrolyzed to a carboxylic acid or amide, which then participates in condensation reactions to form various fused heterocyclic systems, such as pyridines, pyrimidines, or more complex polycyclic structures.
A prime example of its application is in the synthesis of precursors for potent enzyme inhibitors. The core structure is often found embedded within larger, more complex heterocyclic frameworks, such as those in poly(ADP-ribose)polymerase (PARP) inhibitors like Niraparib. nih.gov In these contexts, the benzoylpiperidine unit serves as a stable anchor, while the nitrile group acts as a chemical handle for the construction of the indazole ring system critical for biological activity.
Table 1: Heterocyclic Systems Accessible from this compound
| Heterocyclic System | Synthetic Transformation of Nitrile Group | Potential Reagents |
|---|---|---|
| Aminomethyl-benzene derivatives | Reduction | H₂, Raney Ni; LiAlH₄ |
| Tetrazolyl-benzene derivatives | [3+2] Cycloaddition | Sodium Azide (B81097) (NaN₃), NH₄Cl |
| Fused Pyridines/Pyrimidines | Condensation/Cyclization (post-modification) | Guanidine, Amidines (after conversion to β-keto nitrile) |
Utilization in Scaffold Diversity Generation for Chemical Libraries
Combinatorial chemistry and diversity-oriented synthesis are powerful tools for drug discovery, enabling the rapid generation of large libraries of related compounds for high-throughput screening. nih.govuomustansiriyah.edu.iqiipseries.org The structure of this compound is ideally suited for this purpose, acting as a central scaffold from which diversity can be projected in multiple vectors.
The core structure can be considered to have three main points of diversification:
The Nitrile Group: As discussed, this group can be converted into a wide variety of other functionalities and heterocycles.
The Piperidine (B6355638) Ring: The nitrogen atom and the carbon atoms of the piperidine ring can be further functionalized. For instance, substitution on the ring can introduce chirality and 3D complexity, which is highly desirable for fragment-based drug discovery. whiterose.ac.uk
The Benzene (B151609) Ring: The aromatic ring can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents that can modulate the electronic and steric properties of the molecule.
By systematically varying the transformations at each of these points, a library of compounds with high scaffold diversity can be generated from a single, readily accessible intermediate. This approach is efficient for exploring the chemical space around a particular pharmacophore, such as the benzoylpiperidine motif, to identify novel bioactive compounds. nih.gov
Table 2: Example of Diversity Generation from the this compound Scaffold
| Point of Diversity | R1 (Modification of Nitrile) | R2 (Modification on Phenyl Ring) | R3 (Modification on Piperidine Ring) |
|---|---|---|---|
| Example 1 | -CH₂NH₂ | -H | -H |
| Example 2 | -CN₄H (Tetrazole) | -Cl | -H |
| Example 3 | -C(=O)NH₂ | -OCH₃ | -H |
| Example 4 | -CN | -NO₂ | -OH |
| Example 5 | -CN | -H | 3-propyl |
Strategic Integration into Retrosynthetic Analyses for Target Molecule Construction
Retrosynthetic analysis is a cornerstone of synthetic planning, where a target molecule is conceptually broken down into simpler, commercially available precursors. google.com The this compound structure represents a common and logical disconnection point for many complex pharmaceutical agents.
When a complex target molecule contains a 3-cyanobenzoylpiperidine fragment, a key retrosynthetic disconnection is the amide bond, leading back to 3-cyanobenzoic acid (or its acyl chloride) and piperidine. This is a highly reliable and practical disconnection, as the corresponding forward reaction—amide bond formation—is typically high-yielding and robust.
For example, in the retrosynthetic analysis of the PARP inhibitor Niraparib, the complex indazole-piperidine structure can be disconnected to reveal a key piperidine intermediate and a substituted indazole piece. The piperidine intermediate itself can be further simplified, but the presence of the benzoyl moiety in related structures points to the strategic importance of this type of building block. nih.govchemicalbook.com Similarly, the synthesis of Alogliptin analogues involves the coupling of a complex pyrimidine (B1678525) dione (B5365651) with a substituted aminopiperidine, a disconnection that highlights the utility of piperidine-based intermediates. nih.gov
By recognizing the this compound substructure within a target, synthetic chemists can simplify a complex problem into the assembly of more manageable building blocks. This strategic approach streamlines the synthetic route, often leading to more efficient and scalable syntheses.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 3-(Piperidine-1-carbonyl)benzonitrile, and how should data be interpreted?
- Methodological Answer: Use a combination of FT-IR (to confirm carbonyl and nitrile functional groups), NMR (¹H and ¹³C for structural elucidation of the piperidine and benzonitrile moieties), and GC-MS (to verify molecular weight and purity). For example, in related piperidine-carbonyl compounds, GC-MS molecular ion peaks with low intensity (0.5–8%) have been observed, requiring careful baseline correction . Cross-reference spectral data with computational simulations (e.g., DFT for IR/Raman) to resolve ambiguities .
Q. What are the foundational synthetic routes for this compound?
- Methodological Answer: The compound can be synthesized via acylative coupling between piperidine and a benzonitrile derivative. A standard approach involves reacting benzoyl chloride with piperidine in the presence of a base (e.g., triethylamine) to form the carbonyl linkage. Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) must be optimized to minimize side products like hydrolyzed intermediates .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: Follow GHS-compliant precautions : Use PPE (nitrile gloves, lab coats, chemical goggles), work in a fume hood to avoid inhalation, and prevent skin contact. The compound may release toxic gases (e.g., CO, NOₓ) under decomposition; store at –20°C in airtight containers to ensure stability .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up this compound production?
- Methodological Answer: Conduct Design of Experiments (DoE) to evaluate variables:
- Catalyst selection : Amine bases (e.g., DMAP) improve acylation efficiency.
- Solvent polarity : Dichloromethane or THF enhances solubility of intermediates.
- Temperature control : Maintain 0–5°C during acyl chloride addition to suppress side reactions.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for >95% purity .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer: Apply multi-technique validation :
- Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set).
- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm spatial arrangements.
- Cross-check with X-ray crystallography if crystalline derivatives are obtainable. Discrepancies often arise from solvent effects or conformational flexibility in the piperidine ring .
Q. What strategies assess the compound’s potential as a bioactive scaffold (e.g., antimicrobial or anticancer)?
- Methodological Answer:
- In vitro assays : Test against bacterial/fungal strains (MIC determination) or cancer cell lines (MTT assay).
- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450 for metabolic stability).
- Structure-Activity Relationship (SAR) : Modify the benzonitrile or piperidine moieties and evaluate potency changes. Piperidine derivatives are known to inhibit enzymes like acetylcholinesterase, providing a mechanistic starting point .
Q. How do electronic properties of this compound influence its applicability in materials science?
- Methodological Answer: Analyze Frontier Molecular Orbitals (FMOs) via DFT to determine HOMO-LUMO gaps and charge transfer potential. The nitrile group’s electron-withdrawing nature and piperidine’s conformational flexibility may enhance TADF (thermally activated delayed fluorescence) in OLEDs. Compare with patented benzonitrile derivatives used in emissive layers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
